In Vitro Biochemical Potency and Selectivity Profile of Tazemetostat
Tazemetostat demonstrates high biochemical potency for EZH2, with a reported Ki of 2.5 nM in cell-free assays. Its selectivity profile is well-defined, showing a 35-fold preference for EZH2 over the closely related EZH1, and a remarkable >4,500-fold selectivity over a panel of 14 other histone methyltransferases (HMTs) . In contrast, GSK126 exhibits a >1,000-fold selectivity for EZH2 over 20 other human methyltransferases, but the specific selectivity against EZH1 is not consistently highlighted in the same context, and its reported cellular IC50 can vary significantly . Valemetostat, on the other hand, is an EZH1/2 dual inhibitor (IC50 ≤ 10 nM for both), presenting a fundamentally different and less EZH2-specific pharmacological profile .
| Evidence Dimension | Biochemical Potency (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki = 2.5 nM (EZH2); 35-fold selective for EZH2 over EZH1; >4,500-fold selective for EZH2 over 14 other HMTs. |
| Comparator Or Baseline | GSK126: IC50 = 9.9 nM (EZH2), >1,000-fold selective over 20 other human methyltransferases . Valemetostat (DS-3201): Dual EZH1/2 inhibitor with IC50 ≤ 10 nM . |
| Quantified Difference | Tazemetostat demonstrates higher potency (lower Ki) and provides a distinct selectivity fingerprint compared to the dual EZH1/2 inhibitor valemetostat, and a comparable but distinct profile to GSK126. |
| Conditions | Cell-free enzymatic assays using PRC2 complex. |
Why This Matters
This high degree of target specificity, especially the >4,500-fold window over other HMTs, is a critical differentiator that justifies its selection for research requiring minimization of off-target epigenetic effects.
